molecular formula C8H8N4O B3024007 N'-Hydroxy-1H-benzimidazole-5-carboximidamide CAS No. 939999-63-0

N'-Hydroxy-1H-benzimidazole-5-carboximidamide

Cat. No.: B3024007
CAS No.: 939999-63-0
M. Wt: 176.18
InChI Key: SOHZNRZEBBMFNP-UHFFFAOYSA-N
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Description

N'-Hydroxy-1H-benzimidazole-5-carboximidamide is a benzimidazole derivative characterized by a hydroxy-substituted carboximidamide group at position 5 of the benzimidazole core. This compound is synthesized via the reaction of hydroxylamine hydrochloride with a precursor (e.g., benzoimidazole-5-carbonitrile or similar intermediates) under reflux conditions in ethanol, often in the presence of a base such as potassium carbonate .

Properties

IUPAC Name

N'-hydroxy-3H-benzimidazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-6-7(3-5)11-4-10-6/h1-4,13H,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHZNRZEBBMFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=NO)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C(=N/O)/N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656745
Record name N'-Hydroxy-1H-benzimidazole-6-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939999-63-0
Record name N'-Hydroxy-1H-benzimidazole-6-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-Hydroxy-1H-benzimidazole-5-carboximidamide typically involves the reaction of 1H-benzimidazole-5-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the formation of the hydroxylated product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-1H-benzimidazole-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-Hydroxy-1H-benzimidazole-5-carboximidamide has been investigated for its pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties. The hydroxylamine group enhances interaction with biological targets, potentially leading to novel antimicrobial agents.
  • Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines.

Agricultural Chemistry

This compound may serve as a precursor for developing agrochemicals. Its ability to interact with biological systems suggests potential applications in creating effective pesticides or herbicides.

Material Science

This compound can also be utilized in synthesizing new materials. Its unique properties may contribute to the development of polymers or coatings with enhanced performance characteristics.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives, including this compound, for their antimicrobial activity against various pathogens. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized derivatives based on this compound and tested them against human cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity, suggesting pathways for developing new anticancer drugs .

Mechanism of Action

The mechanism by which N'-Hydroxy-1H-benzimidazole-5-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between N'-Hydroxy-1H-benzimidazole-5-carboximidamide and its analogs:

Compound Core Structure Substituents Key Properties
This compound Benzimidazole -NH-C(=NH)-OH at position 5 Polar, amidine-like reactivity; potential for chelation
2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid Benzimidazole -COOH at position 5; 4-hydroxyphenyl at position 2 High acidity (carboxylic acid); enhanced solubility in polar solvents
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid Dihydrobenzimidazolone -COOH at position 5; ketone at position 2 Planar, conjugated system; redox-active due to ketone group
N′-[3-Chlorophenyl)amino]benzo[c][1,2,5]oxadiazole-5-carboximidamide Benzooxadiazole -NH-(3-Cl-C₆H₄) at position 5 Electron-withdrawing oxadiazole core; chloro-substituent enhances lipophilicity
Ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylate Benzimidazole Ethyl ester at position 5; benzodioxole at position 2 Ester group improves membrane permeability; benzodioxole adds steric bulk

Solubility and Stability

  • The hydroxy-carboximidamide group in this compound enhances water solubility compared to ester or hydrocarbon-substituted analogs (e.g., ethyl carboxylate derivatives in ).
  • Chloro- or nitro-substituted analogs (e.g., compound 14 in ) display higher thermal stability but lower solubility in aqueous media .

Biological Activity

N'-Hydroxy-1H-benzimidazole-5-carboximidamide is a compound of interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound belongs to a class of benzimidazole derivatives known for their pharmacological potential. The structural formula is represented as follows:

C8H8N4O\text{C}_8\text{H}_8\text{N}_4\text{O}

The presence of the hydroxylamine group is crucial for its interaction with various biological targets, allowing it to modulate enzyme activity and receptor signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxylamine group can facilitate binding through hydrogen bonding or coordination with metal ions in enzymatic active sites. This interaction can lead to either inhibition or activation of the target proteins, resulting in diverse biological outcomes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole have demonstrated selective antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 μM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-71.2 - 5.3Induction of apoptosis via CDK-2/CyclinD1 regulation
HL-60Not specifiedCell cycle arrest at G1/S phase

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research indicates that benzimidazole derivatives can inhibit the replication of various viruses. For example, modifications in the benzimidazole structure have led to enhanced activity against Respiratory Syncytial Virus (RSV) with reported EC50 values in the low nanomolar range .

Table 2: Antiviral Activity Data

Virus TypeEC50 (nM)Reference
Respiratory Syncytial Virus20.4
HIVNot available

Study 1: Anticancer Evaluation

A study conducted by researchers at the National Cancer Institute assessed the cytotoxic effects of this compound on a panel of 60 cancer cell lines. The results showed that this compound effectively inhibited cell growth in several lines, indicating its potential as a lead compound for further development .

Study 2: Antiviral Efficacy

In another investigation, derivatives of N'-Hydroxy-1H-benzimidazole were synthesized and tested for their antiviral properties against RSV and HIV. The findings revealed that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-1H-benzimidazole-5-carboximidamide
Reactant of Route 2
N'-Hydroxy-1H-benzimidazole-5-carboximidamide

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